molecular formula C24H12F9O6S3Sm B8046893 samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate

samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate

Cat. No.: B8046893
M. Wt: 813.9 g/mol
InChI Key: NNKJRNFXAVZLAU-VNGPFPIXSA-K
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Description

samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific chemical structure and biological activity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers. general methods of synthesis may include multi-step organic reactions involving the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound is likely to involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, batch processing, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

IUPAC Name

samarium(3+);(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H5F3O2S.Sm/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h3*1-4,12H;/q;;;+3/p-3/b3*5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJRNFXAVZLAU-VNGPFPIXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12F9O6S3Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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